N1-Methylation Eliminates Hydrogen Bond Donor Capacity: A Definitive Molecular Descriptor Distinction
The N1-methyl substitution in 1,2,3-trimethyl-1H-indole-5-carboxylic acid quantitatively eliminates the indole N-H hydrogen bond donor (HBD) present in 2,3-dimethyl-1H-indole-5-carboxylic acid (CAS 14844-73-6) and 1H-indole-5-carboxylic acid (CAS 1670-81-1). This structural modification reduces the total HBD count from 2 (one carboxylic acid O-H, one indole N-H) to 1 (carboxylic acid O-H only) . The elimination of this donor site directly impacts the compound's capacity for intermolecular hydrogen bonding, which has established implications for membrane permeability, solubility, and off-target pharmacology in drug discovery programs [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 HBD (carboxylic acid O-H only) |
| Comparator Or Baseline | 2,3-Dimethyl-1H-indole-5-carboxylic acid: 2 HBD; 1H-Indole-5-carboxylic acid: 2 HBD |
| Quantified Difference | 50% reduction in HBD count relative to N-H containing analogs |
| Conditions | Structural analysis based on molecular composition: C12H13NO2 (target) vs. C11H11NO2 (2,3-dimethyl analog) vs. C9H7NO2 (unsubstituted) |
Why This Matters
Hydrogen bond donor count is a critical determinant in Lipinski's Rule of Five compliance and CNS MPO scoring, directly influencing the selection of building blocks for orally bioavailable drug candidates.
- [1] PubChem. 2,3-Dimethyl-1H-indole-5-carboxylic acid (CID 226621). Molecular property data. View Source
